molecular formula C22H19ClN6O3S B8456290 [4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone

[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone

Número de catálogo: B8456290
Peso molecular: 482.9 g/mol
Clave InChI: NSAQIPHWHHJZTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C22H19ClN6O3S and its molecular weight is 482.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H19ClN6O3S

Peso molecular

482.9 g/mol

Nombre IUPAC

[4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl]-(5-pyridin-4-ylpyrimidin-2-yl)methanone

InChI

InChI=1S/C22H19ClN6O3S/c23-18-1-2-19-16(11-18)12-20(27-19)33(31,32)29-9-7-28(8-10-29)22(30)21-25-13-17(14-26-21)15-3-5-24-6-4-15/h1-6,11-14,27H,7-10H2

Clave InChI

NSAQIPHWHHJZTN-UHFFFAOYSA-N

SMILES canónico

C1CN(CCN1C(=O)C2=NC=C(C=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC5=C(N4)C=CC(=C5)Cl

Origen del producto

United States

Synthesis routes and methods

Procedure details

In a mixed solvent of dimethoxyethane (10 ml) and methanol (10 ml), 1-[(5-bromopyrimidin-2-yl)carbonyl]-4-[(5-chloroindol-2-yl)sulfonyl]piperazine (485 mg) and 4-pyridylboric acid (197 mg) were suspended at room temperature, followed by the successive addition of tetrakis(triphenylphosphine) palladium (0) (116 mg) and cesium fluoride (1.00 g). The resulting mixture was heated under reflux for 1 week. After the reaction mixture was cooled to room temperature, it was concentrated under reduced pressure. Dichloromethane and water were added to the concentrate to separate the organic layer. The organic layer thus obtained was dried over anhydrous sodium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (2% methanol—dichloromethane). The pale yellow crystals precipitated in ethanol were collected by filtration and dissolved in dichloromethane. To the resulting solution, 1N aqueous hydrochloride in ethanol was added and the resulting mixture was distilled under reduced pressure to remove the solvent. The yellow crystals precipitated in ethyl acetate were collected by filtration and dried, whereby the title compound (40%) was obtained.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
1-[(5-bromopyrimidin-2-yl)carbonyl]-4-[(5-chloroindol-2-yl)sulfonyl]piperazine
Quantity
485 mg
Type
reactant
Reaction Step Two
Name
4-pyridylboric acid
Quantity
197 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
116 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
40%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.